molecular formula C23H30N4O2 B10988544 N-{3-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

N-{3-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10988544
M. Wt: 394.5 g/mol
InChI Key: ZHTMAFJADMMEFW-UHFFFAOYSA-N
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Description

N-{3-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring, a phenyl group, and a carbamoyl group. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methylbutylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 4-phenylpiperazine-1-carboxylic acid chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-{3-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

N-{3-[(3-methylbutyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable subject of study in drug development .

Properties

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-(3-methylbutylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C23H30N4O2/c1-18(2)11-12-24-22(28)19-7-6-8-20(17-19)25-23(29)27-15-13-26(14-16-27)21-9-4-3-5-10-21/h3-10,17-18H,11-16H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

ZHTMAFJADMMEFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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